METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
CAS No.: 909574-83-0
Cat. No.: VC5278172
Molecular Formula: C16H17BrN4O2S
Molecular Weight: 409.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909574-83-0 |
|---|---|
| Molecular Formula | C16H17BrN4O2S |
| Molecular Weight | 409.3 |
| IUPAC Name | methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
| Standard InChI Key | KVCMFKQCAGZEHD-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate, reflects its intricate structure. Key features include:
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A 1,2,4-triazolo[1,5-a]pyrimidine core, which combines a triazole ring (positions 1,2,4) fused to a pyrimidine ring (positions 1,5-a).
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A 4-bromophenyl group at position 7, introducing aromaticity and potential halogen-bonding interactions.
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An ethyl substituent at position 5 and a methylsulfanyl group at position 2, influencing steric and electronic properties.
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A methyl carboxylate at position 6, enhancing solubility and serving as a synthetic handle for derivatization.
The stereoelectronic effects of these groups are critical for biological activity. For instance, the bromine atom’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 909574-24-9 |
| Molecular Formula | |
| Molecular Weight | 409.3 g/mol |
| SMILES | CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC |
| InChI Key | WGSDMBVJOUADIQ-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
Triazolopyrimidines are typically synthesized via annulation reactions between triazole precursors and pyrimidine-building blocks. For this compound, a plausible route involves:
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Formation of the pyrimidine ring: Condensation of a β-dicarbonyl compound with a guanidine derivative under acidic conditions .
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Triazole ring fusion: Cyclization using hydrazine or its derivatives to form the 1,2,4-triazole moiety .
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Functionalization: Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling and esterification to install the methyl carboxylate.
A related synthesis for ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate employed microwave-assisted reactions to enhance yield and purity, suggesting similar methods could optimize this compound’s production.
Crystallographic and Spectroscopic Analysis
X-ray diffraction studies of analogous triazolopyrimidines reveal a half-chair conformation for the pyrimidine ring, with substituents adopting equatorial orientations to minimize steric strain . The triazole ring remains planar, facilitating π-π stacking interactions. Key spectroscopic data include:
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IR: Strong absorption at 1720 cm (C=O stretch of the ester) .
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H NMR: Signals at δ 2.86 (s, 3H, SCH), 4.45 (q, 2H, OCH), and 7.46–8.24 (m, aromatic protons) .
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C NMR: Peaks at δ 162.8 (C=O), 147.8 (triazole C), and 128.9–135.0 (aromatic carbons) .
| Compound | Activity | Target |
|---|---|---|
| SCH-58261 | A antagonist (IC = 2 nM) | Adenosine receptors |
| PSB-10 | Anti-inflammatory | COX-2 inhibition |
| VC5142371 (this compound) | Under investigation | Multiple targets |
Structure-Activity Relationships (SAR)
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4-Bromophenyl group: Enhances binding to hydrophobic pockets in enzymes like kinases.
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Ethyl substituent: Increases metabolic stability compared to bulkier alkyl chains.
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Methylsulfanyl moiety: Improves membrane permeability via lipophilic interactions .
Comparative Analysis with Related Derivatives
Ethyl vs. Methyl Carboxylates
Replacing the methyl carboxylate with an ethyl group (as in ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate) slightly reduces solubility but improves oral bioavailability due to slower esterase-mediated hydrolysis.
Bromophenyl vs. Other Aryl Groups
The 4-bromophenyl substituent confers higher potency than 3-bromo or non-halogenated analogs, likely due to optimized halogen bonding with target proteins.
Future Directions
Further studies should focus on:
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In vivo efficacy in models of Alzheimer’s disease or cancer.
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Prodrug development by modifying the carboxylate to enhance blood-brain barrier penetration.
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Cocrystallization studies to elucidate binding modes with A receptors or kinases.
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